5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid
CAS No.:
Cat. No.: VC15744694
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H13NO2 |
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Molecular Weight | 227.26 g/mol |
IUPAC Name | 5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid |
Standard InChI | InChI=1S/C14H13NO2/c16-14(17)13-8-7-12(15-13)11-5-3-10(4-6-11)9-1-2-9/h3-9,15H,1-2H2,(H,16,17) |
Standard InChI Key | KGVQICRVWXOIKZ-UHFFFAOYSA-N |
Canonical SMILES | C1CC1C2=CC=C(C=C2)C3=CC=C(N3)C(=O)O |
Introduction
5-(4-Cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid is an organic compound belonging to the class of heterocyclic compounds. It features a pyrrole ring substituted with a carboxylic acid group and a cyclopropylphenyl moiety. This unique structure makes it relevant in various scientific disciplines, particularly medicinal chemistry and material science.
Structural Characteristics
The molecular structure of 5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid is defined by:
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Pyrrole Ring: A five-membered aromatic ring containing nitrogen.
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Carboxylic Acid Group: Attached to the pyrrole ring, contributing to its reactivity.
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Cyclopropylphenyl Substituent: A phenyl ring with a cyclopropyl group, enhancing structural complexity.
Molecular Formula
The molecular formula for this compound is , reflecting its combination of carbon, hydrogen, nitrogen, and oxygen atoms.
Synthesis
The synthesis of 5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid involves several chemical methodologies. These typically require precise control over reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity.
General Synthetic Approach
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Formation of Pyrrole Core: The pyrrole ring is synthesized through cyclization reactions involving amines and carbonyl compounds.
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Substitution: The cyclopropylphenyl group is introduced via electrophilic or nucleophilic substitution reactions.
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Carboxylation: The carboxylic acid functionality is added through carboxylation reactions or oxidation of precursor groups.
Chemical Reactivity
Due to its functional groups, this compound exhibits versatile reactivity:
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Esterification: Reaction of the carboxylic acid group with alcohols.
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Amidation: Formation of amides with amines.
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Electrophilic Substitution: Modifications on the phenyl ring for further derivatization.
These reactions enable the compound's use as an intermediate in synthetic organic chemistry.
Medicinal Chemistry
The compound's structural framework is explored for potential therapeutic applications:
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Anti-inflammatory Agents: Pyrrole derivatives are known for modulating inflammatory pathways.
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Antimicrobial Activity: Similar heterocyclic compounds demonstrate activity against Gram-positive pathogens .
Material Science
The presence of aromatic and heterocyclic systems makes this compound suitable for designing advanced materials with electronic or optical properties.
Research Findings
Recent studies highlight the importance of pyrrole derivatives in drug discovery:
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